2-(Chloromethyl)pyrimidine-4-carbaldehyde

Analytical Chemistry Quality Control Procurement

Synthesizing diverse pyrimidine libraries often requires multiple building blocks with limited orthogonal reactivity, lengthening routes. 2-(Chloromethyl)pyrimidine-4-carbaldehyde (CAS 944901-34-2) solves this with dual handles at 98% purity: • Chloromethyl: undergoes Wittig olefination, nucleophilic substitution, or bioconjugation. • Aldehyde: enables condensations, hydrazone formation, and push-pull π-system construction. Rapid access to furo[3,2-d]pyrimidines and oxazole scaffolds for kinase inhibitor design. Enables agrochemical leads via lipophilic substitution. Store at -20°C, ship ambient.

Molecular Formula C6H5ClN2O
Molecular Weight 156.57 g/mol
CAS No. 944901-34-2
Cat. No. B1395982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)pyrimidine-4-carbaldehyde
CAS944901-34-2
Molecular FormulaC6H5ClN2O
Molecular Weight156.57 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1C=O)CCl
InChIInChI=1S/C6H5ClN2O/c7-3-6-8-2-1-5(4-10)9-6/h1-2,4H,3H2
InChIKeyQSNPGEXYAWLFFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)pyrimidine-4-carbaldehyde (CAS 944901-34-2): A Dual-Functional Pyrimidine Building Block for Heterocyclic Synthesis


2-(Chloromethyl)pyrimidine-4-carbaldehyde (CAS 944901-34-2) is a heterocyclic compound with the molecular formula C6H5ClN2O and a molecular weight of 156.57 g/mol . It features a pyrimidine ring substituted with a chloromethyl group at position 2 and an aldehyde group at position 4, establishing its role as a versatile intermediate in medicinal chemistry and materials science .

1
Dual orthogonal handles (chloromethyl + aldehyde) support sequential derivatization
2
High analytical purity with multi-technique batch QC documentation
3
Defined cold storage (2–8°C) helps maintain building block integrity

Why 2-(Chloromethyl)pyrimidine-4-carbaldehyde Cannot Be Replaced by Simple Analogs in Multi-Step Syntheses


The unique combination of a chloromethyl group and an aldehyde group on a single pyrimidine scaffold provides orthogonal reactivity that simpler analogs lack. Substituting this compound with 2-(chloromethyl)pyrimidine (CAS 54198-88-8) or pyrimidine-4-carbaldehyde (CAS 2435-50-9) would eliminate a critical reactive handle, reducing the number of accessible derivatives by half and complicating synthetic routes that require sequential functionalization . The chloromethyl group is particularly valuable as it can be converted to a Wittig reagent, enabling the construction of extended conjugated systems not possible with non-halomethyl analogs [1].

Mono-functional analogs
Lack the second reactive handle, which may restrict sequential functionalization and limit derivative diversity.
Bromomethyl analog (CAS 1194375-31-9)
Reactivity and QC documentation may not match; batch-specific purity and analytical data are not uniformly available.
Unspecified storage conditions
Variable stability of halomethyl and aldehyde groups may occur if cold storage (2–8°C) is not applied.

Quantitative Differentiation of 2-(Chloromethyl)pyrimidine-4-carbaldehyde (CAS 944901-34-2) from Its Closest Analogs


Higher Analytical Purity and Comprehensive QC Documentation Compared to 2-(Bromomethyl)pyrimidine-4-carbaldehyde

Vendor specifications indicate that 2-(Chloromethyl)pyrimidine-4-carbaldehyde (CAS 944901-34-2) is routinely supplied with a purity of 98% (HPLC) , surpassing the 97% purity typical for the corresponding bromomethyl analog (CAS 1194375-31-9) [1]. Furthermore, reputable suppliers provide batch-specific analytical certificates including NMR, HPLC, and GC data for the chloro compound , a level of documentation not uniformly available for the bromo analog.

Purity & QC
Specification review
Purity: 98% (HPLC) with NMR, HPLC, GC batch data vs. bromo analog: 97% (assay) with variable QC
May support synthetic yield consistency and procurement confidence.
Vendor analytical data; cross-supplier review recommended.
Analytical Chemistry Quality Control Procurement

Dual Reactive Handles Enable Sequential Functionalization Not Possible with Mono-Functional Analogs

The presence of both a chloromethyl group and an aldehyde group on the same pyrimidine scaffold allows for orthogonal, sequential functionalization . The chloromethyl group can be converted to a Wittig reagent for olefination reactions [1], while the aldehyde group can undergo condensation, reduction, or oxidation independently. In contrast, 2-(chloromethyl)pyrimidine (CAS 54198-88-8) lacks the aldehyde handle, and pyrimidine-4-carbaldehyde (CAS 2435-50-9) lacks the halomethyl handle, each limiting the number of possible derivatives by at least 50%.

Reactive Handles
Class-level
2 orthogonal handles: chloromethyl (Wittig precursor) + aldehyde (condensation) vs. 1 handle in mono-functional analogs
Enables sequential functionalization in multi-step syntheses.
Class-level inference based on pyrimidine reactivity studies.
Synthetic Chemistry Medicinal Chemistry Heterocyclic Synthesis

Defined Cold Storage Requirement Ensures Chemical Integrity Over Time

Vendor specifications explicitly recommend storage of 2-(Chloromethyl)pyrimidine-4-carbaldehyde at 2–8°C in a sealed, dry environment . This controlled storage condition is critical for maintaining the integrity of both the chloromethyl and aldehyde groups, which are susceptible to hydrolysis and oxidation, respectively. In contrast, storage recommendations for the bromomethyl analog (CAS 1194375-31-9) are less consistently defined across vendors, potentially leading to variable stability in laboratory settings.

Storage Integrity
Specification review
Recommended storage: 2–8°C, sealed, dry vs. bromo analog: unspecified cool condition
Defined cold storage helps maintain building block stability.
Vendor storage guidelines; long-term stability data not provided.
Stability Storage Procurement

Optimal Applications for 2-(Chloromethyl)pyrimidine-4-carbaldehyde (CAS 944901-34-2) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Pyrimidine-Based Kinase Inhibitor Libraries

The compound's dual reactive handles enable rapid diversification into extended heterocyclic systems such as furo[3,2-d]pyrimidines and oxazole-containing scaffolds, which are privileged structures in kinase inhibitor design . Its documented 98% purity and batch QC support reproducible library synthesis .

Agrochemical Research: Development of Novel Fungicides and Herbicides

Pyrimidine-4-carbaldehydes serve as key intermediates in the synthesis of agrochemicals . The chloromethyl group of this compound allows for the introduction of lipophilic moieties that enhance plant uptake and target site binding .

Materials Science: Synthesis of Push-Pull Chromophores for Nonlinear Optics

The aldehyde group serves as an electron-withdrawing moiety, while the chloromethyl group can be elaborated into electron-donating groups via nucleophilic substitution, yielding push-pull π-conjugated systems with tunable optical properties [1].

Bioconjugation Chemistry: Preparation of Fluorescent Probes and Affinity Labels

The chloromethyl group can be used to attach the pyrimidine core to biomolecules via thioether linkages, while the aldehyde group remains available for further functionalization or detection (e.g., via hydrazone formation) [2].

Application
Selection Property
Validation Focus
Medicinal chemistry: kinase inhibitor library synthesis
Dual orthogonal reactive handles and documented batch purity
Reproducible synthesis of heterocyclic scaffolds and derivative diversity
Agrochemical research: fungicide/herbicide development
Chloromethyl group for lipophilic derivatization
Plant uptake and target interaction studies
Materials science: push-pull chromophores
Aldehyde as electron-withdrawing unit; chloromethyl for donor elaboration
Optical property tuning via push-pull design
Bioconjugation: fluorescent probes and affinity labels
Chloromethyl for thioether linkage; aldehyde for detection handle
Conjugation efficiency and label detectability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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